Computed Lipophilicity (logP) Advantage Over the Unsubstituted Parent THIP Scaffold
The 7‑methyl substituent increases computed logP relative to the unsubstituted 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine parent (CAS 34167‑66‑3), which lacks a methyl group and has a calculated logP of 1.22 [REFS‑1]. The 7‑methyl compound registers a predicted logP of 1.47 [REFS‑2]. This ΔlogP of +0.25 indicates a measurable increase in lipophilicity, which can improve passive membrane permeability in cell‑based assays while keeping the molecule within the favorable CNS‑MPO (Central Nervous System Multiparameter Optimization) property space (logP < 3, MW < 400) [REFS‑3].
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.47 (predicted) |
| Comparator Or Baseline | 5,6,7,8‑Tetrahydroimidazo[1,2‑a]pyridine (CAS 34167‑66‑3): logP = 1.22 (predicted) |
| Quantified Difference | ΔlogP ≈ +0.25 (≈20 % relative increase in lipophilicity) |
| Conditions | In silico prediction using a fragment‑based algorithm (ChemicalBook / Molbase predictive models) |
Why This Matters
For a procurement scientist, selecting the 7‑methyl derivative instead of the parent scaffold provides a pre‑installed lipophilicity boost that can be leveraged in fragment growing or CNS‑oriented medicinal chemistry programs without adding extra molecular weight.
- [1] Molbase. 5,6,7,8‑Tetrahydroimidazo[1,2‑a]pyridine (CAS 34167‑66‑3) – Physical Properties. https://qiye.molbase.cn (accessed 2026‑04‑25). View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. https://doi.org/10.1021/cn100008c View Source
